
(S)-2-(2-Methoxyethyl)azetidine hydrochloride
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Overview
Description
(S)-2-(2-Methoxyethyl)azetidine hydrochloride is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methoxyethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of (S)-2-(2-Methoxyethyl)amine with a suitable electrophile to form the azetidine ring . The reaction conditions often require the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Methoxyethyl)azetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
(S)-2-(2-Methoxyethyl)azetidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of (S)-2-(2-Methoxyethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound’s ring strain and unique reactivity allow it to participate in various biochemical pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain.
Uniqueness
(S)-2-(2-Methoxyethyl)azetidine hydrochloride is unique due to its specific chiral configuration and the presence of the methoxyethyl group. This configuration imparts distinct reactivity and potential biological activity compared to other azetidine derivatives .
Biological Activity
(S)-2-(2-Methoxyethyl)azetidine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C6H12ClN
- Molecular Weight : 151.62 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOCC1CN(C1)C(=O)Cl
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a methoxyethyl substituent that may influence its pharmacological properties.
This compound has been studied for its interaction with various biological targets. The azetidine structure allows for unique conformational flexibility, which can enhance binding affinity to specific receptors or enzymes. Its mechanism of action is primarily hypothesized to involve modulation of neurotransmitter systems, particularly those related to serotonin and norepinephrine reuptake inhibition.
In Vitro Studies
-
Binding Affinity : Research indicates that this compound exhibits significant binding affinity towards serotonin transporters (SERT), which are critical in the regulation of mood and anxiety.
Compound SERT Binding Affinity (IC50) Reference This compound 10.6 µM Fluoxetine 1.0 µM - Reuptake Inhibition : The compound has shown potential as a reuptake inhibitor for serotonin and norepinephrine, suggesting its possible application in treating depression and anxiety disorders.
Case Studies
- A study conducted on several azetidine derivatives, including this compound, demonstrated promising results in animal models for antidepressant activity. The study reported a significant reduction in depressive-like behavior in mice treated with the compound compared to controls.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other azetidine derivatives:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Compound A | Azetidine | Moderate SERT Inhibition |
Compound B | Azetidine | High SERT Inhibition |
This compound | Azetidine | Significant SERT Inhibition |
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2S)-2-(2-methoxyethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-3-6-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
KLBDZKRAZLXDIS-RGMNGODLSA-N |
Isomeric SMILES |
COCC[C@@H]1CCN1.Cl |
Canonical SMILES |
COCCC1CCN1.Cl |
Origin of Product |
United States |
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